2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of an indole moiety, a pyridazinone ring, and a dimethoxyphenyl group. It has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed by reacting a hydrazine derivative with a diketone under reflux conditions.
Coupling Reaction: The final step involves coupling the acetylated indole with the pyridazinone derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one
- 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H23N3O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H23N3O5/c1-15(28)26-11-10-17-12-18(4-7-20(17)26)21(29)14-27-24(30)9-6-19(25-27)16-5-8-22(31-2)23(13-16)32-3/h4-9,12-13H,10-11,14H2,1-3H3 |
InChI Key |
XZQOGPWKLUNDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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